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Dihydro-2H-pyran-2,4(3H)-dione

Cat. No.: B110848
CAS No.: 33532-46-6
M. Wt: 114.1 g/mol
InChI Key: CNRPRLWCUGZYJK-UHFFFAOYSA-N
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Description

Significance of Dihydro-2H-pyran-2,4(3H)-dione as a Synthetic Scaffold

The utility of this compound as a synthetic scaffold is rooted in the reactivity of its dicarbonyl functionality. These electrophilic centers are susceptible to attack by a wide range of nucleophiles, making the molecule a versatile precursor for the synthesis of a diverse array of heterocyclic compounds.

Key synthetic transformations involving this compound include:

Condensation Reactions: These reactions facilitate the construction of larger molecular frameworks.

Cyclization Processes: The pyran-dione ring can undergo cyclization with various nucleophiles, leading to the formation of diverse products.

Aldol (B89426) Condensations: This classic carbon-carbon bond-forming reaction allows for the elaboration of the pyran-dione core.

Enantioselective Syntheses: The development of stereocontrolled reactions has enabled the synthesis of chiral derivatives with specific biological activities.

One common synthetic route to this compound derivatives involves the reaction of Meldrum's acid with carbon disulfide and triethylamine, followed by treatment with methyl iodide. Another method utilizes the cyclization of γ-bromohomoallylic alcohols with a copper(I) iodide catalyst. The versatility of this scaffold is further demonstrated by its use in one-pot syntheses of fused pyran-2-ones, starting from 1,3-dicarbonyl compounds. semanticscholar.org

Role of this compound in Bioactive Molecules and Natural Products Research

The this compound core is a privileged scaffold found in a number of bioactive molecules and natural products. ontosight.ai Its presence often imparts significant biological activity, making it a target of interest for medicinal chemists.

Derivatives of this pyran-dione have been investigated for a range of therapeutic applications, including:

Antimicrobial Agents: Certain derivatives have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Plymuthipyranone B and its analogs are examples of antimicrobial agents built upon this core structure.

Anticancer Properties: Research suggests that some compounds containing this scaffold may interfere with cellular processes crucial for the survival of cancer cells. ontosight.ai

Enzyme Inhibitors: The electrophilic nature of the carbonyl groups allows these molecules to interact with the active sites of enzymes, leading to their inhibition.

The synthesis of potent adenosine (B11128) A2A and A3 receptor agonists has been achieved through the modification of adenosine-5′-N-ethylcarboxamide (NECA) with a (R)-3,4-dihydro-2H-pyranyl (DHP) moiety. nih.gov This highlights the importance of the pyran scaffold in developing selective receptor ligands.

Fundamental Structural Elements Governing Reactivity and Stability

The reactivity and stability of this compound are intrinsically linked to its chemical structure. The six-membered heterocyclic ring contains an oxygen atom and two ketone groups at positions 2 and 4.

Key structural features influencing its chemical behavior include:

Electrophilic Carbonyl Groups: The two carbonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis.

Ring Strain and Conformation: The conformation of the pyran ring influences the accessibility of the carbonyl groups and can affect reaction rates and stereochemical outcomes.

Influence of Substituents: The attachment of different functional groups to the pyran-dione ring can significantly alter its electronic properties, solubility, and biological activity. ontosight.ai For instance, the presence of an aminomethylene group in Gentianaine enhances its polarity.

The molecule can undergo various chemical transformations, including oxidation to form more complex oxygen-containing compounds and reduction to yield the corresponding alcohols. The electron-withdrawing effect of the carbonyl groups can stabilize reaction intermediates, facilitating these transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O3 B110848 Dihydro-2H-pyran-2,4(3H)-dione CAS No. 33532-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRPRLWCUGZYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dihydro 2h Pyran 2,4 3h Dione and Its Derivatives

Established Synthetic Routes to Dihydro-2H-pyran-2,4(3H)-dione Core Structure

Several reliable methods have been established for the construction of the this compound scaffold. These routes often utilize readily available starting materials and proceed through well-understood reaction mechanisms.

Meldrum's Acid and Carbon Disulfide Mediated Synthesis

One notable method involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key starting material. The reaction of Meldrum's acid with carbon disulfide in the presence of a base like triethylamine, followed by treatment with an alkylating agent such as methyl iodide, can lead to the formation of the dihydropyran-dione ring system. Alkylidene Meldrum's acids are known to be effective Michael acceptors and reactive dienophiles in Diels-Alder reactions, highlighting their versatility in heterocyclic synthesis. researchgate.netresearchgate.net

Cyclization Reactions of Precursors (e.g., γ-Bromohomoallylic Alcohols)

The intramolecular cyclization of suitably functionalized acyclic precursors is a common strategy for the synthesis of heterocyclic compounds. For instance, γ-bromohomoallylic alcohols can be induced to cyclize to form the dihydropyran-dione core. core.ac.uk This transformation can be catalyzed by transition metals, such as copper(I) iodide with a ligand like 1,10-phenanthroline, in a refluxing solvent.

Condensation Reactions for this compound Formation

Condensation reactions are a cornerstone of organic synthesis and have been effectively employed for the construction of the this compound ring. A notable example is the potassium carbonate-promoted condensation of aromatic aldehydes with ethyl acetoacetate (B1235776) in absolute ethanol (B145695). tandfonline.com This method allows for the synthesis of 6-aryl-dihydro-2H-pyran-2,4(3H)-diones in high yields. tandfonline.com The reaction is notable as it proceeds via the addition of the less stable conjugate base of ethyl acetoacetate, generated by the weak base, carbonate. tandfonline.com

Another important condensation reaction involves dehydroacetic acid (DHA), which can be condensed with various nucleophiles. For instance, the reaction of DHA with o-phenylenediamine (B120857) can lead to complex heterocyclic structures. imist.ma The initial condensation can be followed by intramolecular cyclization and rearrangement to yield various benzimidazole (B57391) derivatives. imist.ma

ReactantsCatalyst/ConditionsProductYield
Aromatic Aldehydes, Ethyl AcetoacetatePotassium Carbonate, Absolute Ethanol6-Aryl-dihydro-2H-pyran-2,4(3H)-dionesHigh
Dehydroacetic Acid, o-PhenylenediamineMicrowave Irradiation3-(Benzimidazoyliden-2-yl)-6-methyl-2H-pyran-2,4-(3H)-dione-

Dimerization of Diketene (B1670635) in this compound Synthesis

The dimerization of diketene is an industrially significant method for producing dehydroacetic acid, a derivative of this compound. atamankimya.comindustrialchemicals.gov.auchemicalbook.com This reaction is typically catalyzed by a base. atamankimya.com An improved process for this dimerization utilizes an inert, anhydrous organic medium in the presence of catalysts like trimethylamine (B31210) or 1,4-diazabicyclo[2.2.2]octane (DABCO). The addition of di- or polyhydric phenols has been shown to significantly increase the yield and purity of the resulting dehydroacetic acid. google.com

Another approach involves carrying out the dimerization in specific inert reaction media, such as an ester solvent, a carboxylic acid anhydride, or a mixture thereof. google.com These conditions have been found to prevent the formation of an undesirable insoluble, high-melting byproduct. google.com

Catalyst/Solvent SystemKey FeatureYield/Purity
Trimethylamine/DABCO with di- or polyhydric phenolsIncreased yield and purity>90% yield, 98-100% purity google.com
Ester solvent/Carboxylic acid anhydrideRepresses byproduct formationNo induction period google.com

Asymmetric Synthesis and Enantioselective Approaches to this compound Derivatives

The development of asymmetric and enantioselective methods to access chiral this compound derivatives is of great importance, as many biologically active natural products containing this scaffold are chiral. These approaches aim to control the stereochemistry of the newly formed chiral centers during the synthesis.

A powerful strategy for the asymmetric synthesis of these derivatives is the hetero-Diels-Alder (HDA) reaction. acs.org For example, the reaction of (E)-4-methoxy-2-trimethylsiloxy-penta-1,3-diene with aldehydes, catalyzed by a chiral (R)-BINOL-Ti(OiPr)4 complex, affords the corresponding dihydropyrone products in high yields and with excellent enantioselectivities (up to 99% ee). acs.org This methodology has been successfully applied to the one-step synthesis of the natural product (R)-(+)-Hepialone. acs.org

The Mukaiyama aldol (B89426) reaction is another key transformation that has been adapted for the asymmetric synthesis of dihydropyran-2-one derivatives. mdpi.comnih.gov The use of a chiral Ti(OiPr)4/(S)-BINOL catalyst in the reaction of a 1,3-bis(trimethylsiloxy)diene with an aldehyde produces the desired (R)-δ-hydroxy-β-ketoester intermediate with high enantiomeric excess. mdpi.com This intermediate can then be cyclized to form the (R)-5,6-dihydro-2H-pyran-2-one core. mdpi.com This approach has been utilized in the total synthesis of natural products like (R)-podoblastin-S and (R)-lachnelluloic acid. mdpi.com

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of dihydropyran derivatives. nih.govau.dk Chiral secondary amines can catalyze the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, which is followed by an intramolecular cyclization to furnish the dihydropyran ring system with high enantioselectivity. au.dk

MethodCatalyst/ReagentKey Intermediate/ProductEnantiomeric Excess (ee)
Hetero-Diels-Alder(R)-BINOL-Ti(OiPr)42,6-Disubstituted DihydropyronesUp to 99% acs.org
Mukaiyama Aldol AdditionTi(OiPr)4/(S)-BINOL(R)-δ-Hydroxy-β-ketoester98% mdpi.com
Organocatalytic Michael Addition/CyclizationChiral Secondary Amine3,4-DihydropyransUp to 97% au.dk

Organocatalytic Strategies in this compound Synthesis

Organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), has emerged as a powerful tool for the synthesis of 3,4-dihydropyran-2-ones and their derivatives. mdpi.comacs.org NHCs are versatile organocatalysts that can activate substrates like aldehydes through the formation of key intermediates such as the Breslow intermediate. mdpi.comacs.org This activation enables various cycloaddition reactions, primarily [4+2] and [3+3] annulations, to construct the dihydropyranone skeleton. mdpi.com

In the context of 3,4-dihydropyran-2-one synthesis, the NHC catalyst first attacks a substrate to form a Breslow intermediate. This can then rearrange to a homoenolate species, which is a key reactive intermediate. mdpi.com Depending on the reaction conditions, this homoenolate can lead to either an azolium enolate or an α,β-unsaturated acylazolium species, which then participates in cycloaddition reactions. mdpi.comacs.org

A variety of substrates can be employed in these NHC-catalyzed reactions, including α,β-unsaturated aldehydes (enals), ketones, and carboxylic acid derivatives. mdpi.com For instance, the chemoselective coupling of two different enals has been achieved using an NHC catalyst to yield 3,4,5-trisubstituted dihydropyranones with high enantioselectivity. mdpi.com Another approach involves the annulation of enals with heterocyclic compounds like pyrrole-4-ones, demonstrating the versatility of this methodology. mdpi.com The use of chiral NHCs allows for the enantioselective synthesis of dihydropyranones, which is crucial for the development of new therapeutic agents. mdpi.comacs.org

Detailed research has explored the scope of these reactions with different catalysts and substrates. For example, tetra-substituted tetralines containing a dihydropyranone moiety have been synthesized with high stereoselectivity through an NHC-organocatalyzed azolium-enolate cascade reaction. mdpi.com Furthermore, chiral selenylated dihydropyranones have been prepared with high yields and excellent enantioselectivities from α,β-unsaturated aldehydes and selenyl vinyl ketones. mdpi.com

Catalyst TypeKey Intermediate(s)Reaction Type(s)Substrate ExamplesProduct Examples
N-Heterocyclic Carbene (NHC)Breslow intermediate, Homoenolate, Azolium enolate, α,β-Unsaturated acylazolium[4+2] Cycloaddition, [3+3] Cycloaddition, Cascade reactionsα,β-Unsaturated aldehydes (enals), Enones, Pyrrole-4-ones, Selenyl vinyl ketones3,4,5-Trisubstituted dihydropyranones, Tetra-substituted tetralines, Chiral selenylated dihydropyranones

Multicomponent Reactions for this compound Derivative Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.netekb.eg These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and other applications. Several MCRs have been developed for the synthesis of dihydropyran-2-one derivatives.

A common MCR approach involves the reaction of an aldehyde, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound. mdpi.comjst.go.jp For example, the one-pot, three-component reaction between Meldrum's acid, aryl aldehydes, and various 1,3-dicarbonyls in the presence of a base can produce novel dihydropyranone and dihydropyrano[2,3-d] dioxinedione derivatives. researchgate.netresearchgate.net The use of ultrasound irradiation in these reactions has been shown to significantly reduce reaction times and improve yields compared to conventional thermal methods. researchgate.netresearchgate.net

The mechanism of these MCRs often proceeds through a domino Knoevenagel condensation followed by a hetero-Diels-Alder reaction. psu.edu For instance, the reaction of an aldehyde and an active methylene compound like malononitrile (B47326) first forms a Knoevenagel adduct. This adduct then undergoes a Michael addition with a 1,3-dicarbonyl compound, followed by cyclization and dehydration to afford the dihydropyranone ring. mdpi.com

Various catalysts can be employed to facilitate these MCRs, including benign catalysts like urea (B33335) and various nanocatalysts, which align with the principles of green chemistry. mdpi.comsmolecule.com For example, a magnetic biopolymeric nanocatalyst has been shown to be highly efficient in producing pyran derivatives in short reaction times at room temperature. mdpi.com Another example is the use of sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) for the synthesis of pyrano[2,3-d]pyrimidine diones from barbituric acid, malononitrile, and aromatic aldehydes under solvent-free conditions. nih.gov

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
Aryl aldehydeMalononitrileBarbituric acidSulfonic acid nanoporous silica (SBA-Pr-SO3H) / Solvent-freePyrano[2,3-d]pyrimidine diones
AldehydeMalononitrileDimedoneMagnetic nanocomposite / Room temperature4H-Pyran scaffolds
Meldrum's acidAryl aldehyde1,3-Dicarbonyl compoundKOH / Ultrasound irradiationDihydropyranones and Dihydropyrano[2,3-d] dioxinediones
4-HydroxycoumarinAldehyde6-Methyl-2H-pyran-2,4(3H)-dioneL-proline / WaterChromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-diones

Industrial Synthesis Considerations for this compound

The industrial-scale synthesis of this compound, also known as dehydroacetic acid, requires optimized reaction conditions to ensure high yield and purity. atamanchemicals.com While specific proprietary methods may vary between manufacturers, the general principles focus on cost-effectiveness, scalability, and safety.

One common industrial approach involves the base-catalyzed dimerization of diketene. atamanchemicals.com This reaction is often carried out using organic bases such as imidazole, DABCO, or pyridine (B92270). atamanchemicals.com The process typically involves controlled heating to temperatures between 120–150°C to facilitate the condensation and cyclization that forms the pyrone ring structure. atamanchemicals.com

To enhance efficiency and reduce costs on an industrial scale, modifications such as the use of continuous-flow reactors or optimized catalysts may be implemented. atamanchemicals.com Purification of the crude product is a critical step to achieve the desired purity for commercial applications and is often accomplished through recrystallization from suitable solvents like ethanol or water. atamanchemicals.com

ParameterLaboratory ScaleIndustrial Scale
Reaction Vessel Glass flaskLarge-scale reactor (e.g., continuous-flow)
Catalyst Various, including expensive or specialized catalystsCost-effective, robust, and often reusable catalysts
Heating Heating mantle, oil bathSteam jacketing, other industrial heating methods
Purification Column chromatography, recrystallizationLarge-scale recrystallization, filtration
Focus Proof of concept, small-scale synthesisHigh yield, high purity, cost-efficiency, safety

Chemical Reactivity and Mechanistic Pathways of Dihydro 2h Pyran 2,4 3h Dione

General Reaction Classes

The reactivity of Dihydro-2H-pyran-2,4(3H)-dione is characterized by its susceptibility to oxidation, reduction, and substitution reactions. These transformations are fundamental to its role as a building block in the synthesis of more complex molecules.

Oxidation Reactions of this compound

The pyran-2,4-dione scaffold can undergo oxidation to introduce new functional groups. Strong oxidizing agents, such as potassium permanganate (B83412) in acidic or basic conditions, can lead to the formation of dicarboxylic acids by oxidizing the α,β-unsaturated carbonyl system. Milder oxidants can produce hydroxylated derivatives. For instance, the reaction with peracids like m-chloroperoxybenzoic acid (m-CPBA) can result in epoxidation, creating epoxide intermediates that can subsequently undergo ring-opening reactions.

Reduction Reactions of this compound

The carbonyl groups of this compound are susceptible to reduction. Reagents like sodium borohydride (B1222165) can selectively reduce the ketone groups to the corresponding alcohols. evitachem.com More powerful reducing agents, such as lithium aluminum hydride, can also be employed to achieve similar transformations. These reduction reactions are crucial for converting the dione (B5365651) into various alcohol derivatives, expanding its synthetic utility. evitachem.com

Substitution Reactions Involving this compound

The electrophilic nature of the carbonyl carbons in this compound facilitates substitution reactions. evitachem.com Nucleophiles such as amines and thiols can replace reactive hydrogens under basic conditions, allowing for the functionalization of the molecule. For example, primary amines can react with the carbonyl groups to form enamine derivatives. In the biosynthesis of jerangolid A, the this compound intermediate is transformed into a 4-methoxy-5,6-dihydro-2H-pyran-2-one by the action of an O-methyltransferase. beilstein-journals.org

Cycloaddition and Condensation Reactions of this compound

This compound and its derivatives are valuable substrates in cycloaddition and condensation reactions, leading to the formation of diverse heterocyclic structures. evitachem.com These reactions often serve as key steps in the synthesis of complex molecules and natural products.

One common application is in condensation reactions to form larger molecular frameworks. evitachem.com For instance, derivatives of pyran-2,4-dione can be synthesized through the condensation of dehydroacetic acid with primary amines. Knoevenagel condensation of barbituric acids with aromatic aldehydes yields 5-arylidenebarbituric acids, which can then undergo hetero-Diels-Alder reactions with enol ethers to produce pyrano[2,3-d]pyrimidine-2,4-diones. nih.gov Similarly, the condensation of 4H-chromene-3-carbaldehydes with heterocyclic 1,3-dicarbonyl compounds, involving a Knoevenagel condensation followed by a 6π-electrocyclization, yields polycyclic pyrano[2,3-b]pyrans. rsc.org

Derivatives of this compound also participate in cycloaddition reactions. For example, the reaction of an enaminone derivative of dehydroacetic acid with barbituric acid results in a pyrano[2,3-d]pyrimidine derivative. scialert.net The Diels-Alder reaction, a type of [4+2]-cycloaddition, is another important transformation, allowing for the creation of highly three-dimensional oxanorbornene structures. rug.nl

Ring-Opening and Rearrangement Reactions of the this compound Scaffold

The this compound ring system is susceptible to ring-opening and rearrangement reactions, often triggered by nucleophilic attack. clockss.org These transformations can lead to the formation of various acyclic or different heterocyclic structures. clockss.orgresearchgate.net

The presence of three electrophilic centers (C-2, C-4, and C-6) makes the pyran-2-one ring vulnerable to nucleophiles. clockss.org This reactivity can result in the opening of the lactone ring. For instance, the reaction of 2H-pyran-2-ones with hydrazine (B178648) hydrate (B1144303) can lead to a flexible open-ring intermediate. clockss.org In some cases, this is followed by recyclization to form new heterocyclic systems. clockss.org

The reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia (B1221849) or glycine (B1666218) esters leads to ring-opening to form 3-amino-2-(3-hydroxypropyl)acrolein or the corresponding enaminal, respectively. chim.it Furthermore, the reaction of pyran-2-one derivatives with various nucleophiles like amines, hydrazines, and hydroxylamine (B1172632) can lead to interesting rearrangement reactions, yielding diverse heterocyclic systems such as pyridones, pyrazoles, and isoxazoles. researchgate.net For instance, the reaction of dehydroacetic acid with ethylamine (B1201723) can cause the 2H-pyran-2-one ring to open. researchgate.net

Nucleophilic Additions to this compound (e.g., Michael Addition, C-Nucleophiles, N-Nucleophiles, Binucleophiles)

The this compound scaffold is a versatile electrophile, readily undergoing nucleophilic addition reactions at its various electrophilic centers. clockss.org These reactions are fundamental to its utility in constructing a wide array of more complex molecular architectures.

The presence of an α,β-unsaturated ketone system makes the molecule a good Michael acceptor, allowing for 1,4-conjugate additions. chim.it For example, the double Michael addition of an amine to a cross-conjugated dienaminone fragment can lead to the formation of N-(4-halobenzyl)-2,3-dihydropyridin-4(1H)-ones, accompanied by the opening of the pyran ring. chim.it A Michael addition–lactonization cascade is a known mechanism for integrating pyran-2-ones into polyketide backbones. beilstein-journals.org

Various nucleophiles can participate in these addition reactions:

C-Nucleophiles : Organometallic reagents like phenyl- and methylmagnesium bromides can react with derivatives of this compound, sometimes leading to acyclic products through a 1,4-addition mechanism. chim.it Enolates and other CH-acids are also effective C-nucleophiles in reactions with this scaffold. chim.it

N-Nucleophiles : Amines are common N-nucleophiles that react with this compound. Primary amines can replace carbonyl oxygens to form enamine derivatives. Hydrazine derivatives can react with chalcones of dehydroacetic acid to yield pyrazolylpyranones. imist.ma

Binucleophiles : The reaction of this compound derivatives with binucleophiles often leads to the formation of fused heterocyclic systems. For example, the reaction of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one with o-phenylenediamine (B120857) results in the formation of a 3-(3,4-dihydroquinoxalin-2-yl) derivative. researchgate.net Similarly, reactions with other binucleophiles like alkanediamines, phenylhydrazines, and ortho-aminobenzenethiol yield various novel heterocyclic products. researchgate.net The reaction with 1,2-binucleophiles can open the pyran ring. chim.it

Table of Reaction Types and Products

Table of Mentioned Chemical Compounds

Reaction Selectivity and Stereochemical Aspects in this compound Transformations

The presence of multiple reactive sites in this compound and its derivatives often leads to challenges in controlling reaction selectivity, including regioselectivity and stereoselectivity. The outcome of reactions is highly dependent on the nature of the reactants, catalysts, and reaction conditions.

Regioselectivity: The two carbonyl groups at the C2 and C4 positions, along with the adjacent methylene (B1212753) groups, present multiple sites for nucleophilic and electrophilic attack. For instance, in reactions with binucleophiles, the selectivity of the attack at the different electrophilic centers is a key consideration. The choice of solvent and catalyst can significantly influence whether a reaction proceeds via a 1,2-addition or a 1,4-addition pathway, particularly in substituted dihydropyrans. chim.it For example, the reaction of β-trifluoroacetyldihydropyran with Grignard reagents can yield both 1,2- and 1,4-addition products, with the ratio depending on the specific Grignard reagent and reaction conditions. chim.it

Stereoselectivity: When a chiral center is present in the this compound molecule, controlling the stereochemistry of subsequent transformations is crucial, especially in the synthesis of biologically active compounds. nih.gov Asymmetric syntheses of natural products containing the 3-acyl-5,6-dihydro-2H-pyran-2-one core have demonstrated the importance of stereochemical control. nih.gov For example, the asymmetric total syntheses of both enantiomers of plymuthipyranone B, which features a substituted this compound ring, highlight the ability to achieve high stereoselectivity. nih.gov In some cases, the separation of enantiomers of chiral derivatives has been achieved using chiral preparative HPLC. nih.gov However, it has also been observed that under certain assay conditions, racemization can occur. nih.gov

The table below summarizes the stereochemical outcomes in selected transformations of this compound derivatives.

Starting MaterialReagents and ConditionsProductStereochemical Outcome
(R)-aldol adduct (R)-101M KOH aq. solution(R)-6-(Dec-9-en-1-yl)this compound [(R)-13]High yield (94%) of the (R)-enantiomer. nih.gov
(S)-aldol adduct (S)-101M KOH aq. solution(S)-6-(Dec-9-en-1-yl)this compound [(S)-13]High yield (97%) of the (S)-enantiomer. nih.gov
Racemic 14Chiral preparative HPLCEnantiomers of 14Successful separation of enantiomers. nih.gov

Mechanistic Elucidation of this compound Transformations

Understanding the reaction mechanisms of this compound transformations is essential for predicting reaction outcomes and designing new synthetic routes. The reactivity is largely governed by the electrophilic nature of the carbonyl carbons and the nucleophilicity of the enolate forms.

The compound's reactivity is influenced by the electron-withdrawing effects of the carbonyl groups, which can stabilize reaction intermediates. Depending on the reaction partners, it can act as a nucleophile or an electrophile. For instance, the enol ether system in derivatives like 5-(dihydro-2H-pyran-4(3H)-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione makes it susceptible to Michael addition reactions. chemshuttle.com

Tautomerism: this compound can exist in tautomeric forms, primarily the 4-hydroxy-2H-pyran-2-one form. Density Functional Theory (DFT) studies have shown that the 4-hydroxy tautomer is thermodynamically favored due to the formation of an intramolecular hydrogen bond between the hydroxyl and carbonyl groups. This tautomerism plays a crucial role in its reactivity, for instance by enhancing nucleophilic attack at the C2-carbonyl position.

Reaction Mechanisms:

Condensation Reactions: In the presence of a base, this compound can undergo self-condensation or react with other carbonyl compounds. A proposed mechanism for the formation of indolyl-substituted pyran-2-ones involves an initial Knoevenagel condensation, followed by intermolecular and intramolecular nucleophilic additions. semanticscholar.org

Cycloaddition Reactions: The conjugated system in the enol form of this compound can participate in cycloaddition reactions, such as Diels-Alder reactions.

Ring-Opening and Rearrangement: Under certain conditions, the pyran ring can be opened. For example, the phenylhydrazones of 3-acyl-2H-pyran-2,4(3H)-diones can undergo rearrangement in refluxing acetic acid to form pyrazolinone derivatives. researchgate.net

Influence of Substituents on this compound Reactivity

The presence of substituents on the this compound ring can significantly alter its reactivity, selectivity, and electronic properties.

Electronic Effects:

Electron-withdrawing groups: These groups generally increase the electrophilicity of the carbonyl carbons, making the molecule more susceptible to nucleophilic attack. Computational studies have shown that electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which enhances reactivity in reactions like cycloadditions.

Electron-donating groups: These groups can decrease the electrophilicity of the carbonyl groups.

Steric Effects:

Bulky substituents can hinder the approach of nucleophiles, thereby reducing reaction rates. For example, steric hindrance from bulky substituents can impede nucleophilic substitution reactions.

The table below illustrates the effect of different substituents on the reactivity of this compound and its derivatives.

CompoundSubstituentEffect on Reactivity
6,6-dimethylthis compoundMethyl groups at C6Alters steric and electronic profiles.
3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione (Dehydroacetic acid)Acetyl group at C3, methyl group at C6The acetyl group enhances the acidity of the 4-hydroxy proton.
This compound derivatives with electron-withdrawing groupsGeneralLowers LUMO energy, enhancing electrophilicity.
This compound derivatives with bulky substituentsGeneralReduces reaction rates in nucleophilic substitutions due to steric hindrance.

Structure Activity Relationship Sar Studies of Dihydro 2h Pyran 2,4 3h Dione Derivatives

Synthesis and Biological Profiling of Substituted Dihydro-2H-pyran-2,4(3H)-dione Analogues

The synthesis of substituted this compound analogues is a key step in exploring their therapeutic potential. Various synthetic strategies are employed to introduce a wide array of functional groups onto the core scaffold, leading to compounds with a broad spectrum of biological activities. These analogues are then subjected to rigorous biological profiling to identify promising candidates for further development.

Aromatic and Heteroaromatic Substituted this compound Derivatives

The introduction of aromatic and heteroaromatic substituents to the this compound scaffold has yielded compounds with significant biological activities. For instance, a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were designed and synthesized, with many exhibiting good herbicidal activity. bohrium.com The nature and position of substituents on the aromatic ring were found to be crucial for activity. Specifically, a 2,4-disubstitution pattern on the benzene (B151609) ring, such as with 2-chloro-4-fluoro, resulted in high herbicidal activity. bohrium.com

In another study, pyran-2-one derivatives were used as building blocks for the synthesis of various heterocyclic systems. imist.ma The reactivity of these compounds allows for the introduction of diverse substituents, leading to a wide range of biological properties. For example, the condensation of 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones with o-phenylenediamine (B120857) leads to the formation of 3-(benzimidazoyliden-2-yl)-6-methyl-2H-pyran-2,4-(3H)-dione derivatives. imist.ma

The table below summarizes the biological activities of some aromatic and heteroaromatic substituted this compound derivatives.

Compound ClassSubstituentsBiological Activity
3-(1-Aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione2-Chloro-4-fluoro-phenylHerbicidal
3-(Benzimidazoyliden-2-yl)-6-methyl-2H-pyran-2,4-(3H)-dioneArylVaried biological properties

Alkyl and Alkenyl Substituted this compound Derivatives

The incorporation of alkyl and alkenyl groups into the this compound structure has been explored to modulate its biological activity. This compound itself is a reagent used in the preparation and structure-activity relationship studies of various derivatives. evitachem.com The introduction of alkyl chains can influence properties such as lipophilicity, which in turn can affect the compound's interaction with biological targets.

Halogenated this compound Derivatives

The introduction of halogens into the this compound scaffold can significantly influence the electronic properties and biological activity of the resulting derivatives. Halogenation can enhance the binding affinity of a molecule to its target and improve its pharmacokinetic profile.

A study on 3-(1-amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives demonstrated the importance of halogen substitution for herbicidal activity. bohrium.com It was found that a 2,4-disubstitution pattern on the benzene ring, particularly with a 2-chloro-4-fluoro combination, led to compounds with high pre-emergence herbicidal activity. bohrium.com This highlights the strategic role of halogenation in the design of potent bioactive molecules.

Fused Heterocyclic Systems Incorporating this compound (e.g., Pyrano[2,3-d]pyrimidine-2,4-dione)

Fusing the this compound ring with other heterocyclic systems has led to the development of novel compounds with a wide range of biological activities. Pyrano[2,3-d]pyrimidine-2,4-diones are a prominent class of such fused systems that have been extensively studied.

These compounds have been synthesized through multicomponent reactions and evaluated for various biological activities. bohrium.comacs.org For instance, a series of novel pyrano[2,3-d]pyrimidine-2,4-dione analogues were designed and synthesized as potential inhibitors of PARP-1, an enzyme involved in DNA repair. rsc.orgrsc.org Several of these compounds displayed excellent inhibitory activities against PARP-1, with some showing higher potency than the reference drug Olaparib. rsc.orgrsc.org The presence of an extra fused heterocycle was suggested to enhance the potency. rsc.orgrsc.org

Furthermore, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been evaluated as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy. nih.govnih.gov Structural modifications at different positions of the pyrano[2,3-d]pyrimidine scaffold were explored to understand the structure-activity relationships. nih.govnih.gov

The table below summarizes the biological activities of some fused heterocyclic systems incorporating the this compound scaffold.

Fused SystemBiological TargetTherapeutic Area
Pyrano[2,3-d]pyrimidine-2,4-dionePARP-1Oncology
Pyrano[2,3-d]pyrimidine-2,4-dioneeEF-2KOncology
Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dioneα-amylase, α-glucosidaseDiabetes

Functionalization Strategies for Modulating Biological Activity of this compound Derivatives

One common strategy is molecular hybridization, which involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with enhanced or novel biological activities. bohrium.com This approach has been successfully used to develop new enzyme inhibitors and other therapeutic agents. bohrium.com

Another key strategy is the modification of substituents on the pyran ring. The introduction of different functional groups, such as hydroxyl, amino, or alkyl groups, can significantly impact the compound's polarity, solubility, and binding affinity. For example, in a study of pyrano-pyrimidine derivatives, compounds with hydroxyl substitutions on the aromatic ring showed better inhibitory potential against α-amylase and α-glucosidase compared to those with other electron-donating groups. bohrium.com The substitution pattern on the phenyl ring also played a crucial role in determining the inhibition efficacy. bohrium.com

Correlation of Structural Modifications with Biological Efficacy in this compound Series

A clear correlation exists between the structural modifications of this compound derivatives and their biological efficacy. The nature, size, and position of substituents on the pyran ring and any attached aromatic or heterocyclic systems play a critical role in determining the compound's interaction with its biological target.

For instance, in the development of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors, it was found that an ethyl group at the R1 position, a CONH2 group at the R2 position, and a cyclopropyl (B3062369) group at the R3 position were optimal for activity. nih.govnih.gov The pyridine (B92270) ring and the CONH2 group were identified as essential for the inhibitory activity of the studied compounds. nih.govnih.gov

Similarly, in a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives with herbicidal activity, the R1 group on the benzene ring significantly influenced the activity. bohrium.com A 2,4-disubstitution pattern, particularly with 2-chloro-4-fluoro, resulted in stronger activity. bohrium.com The nature of the R2 group at the nitrogen atom also affected the activity, with hydrophilic groups generally improving it, while sterically bulky substituents were not conducive to activity enhancement. bohrium.com

The table below provides a summary of key structural modifications and their impact on biological efficacy.

Compound SeriesStructural ModificationImpact on Biological Efficacy
Pyrido[2,3-d]pyrimidine-2,4-dionesEthyl at R1, CONH2 at R2, Cyclopropyl at R3Optimal eEF-2K inhibitory activity
3-(1-Aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones2,4-di-substitution (e.g., 2-Cl, 4-F) on phenyl ringEnhanced herbicidal activity
3-(1-Aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dionesHydrophilic group at R2 (nitrogen)Improved herbicidal activity
3-(1-Aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dionesBulky substituent at R2 (nitrogen)Decreased herbicidal activity

Biological Activities and Pharmacological Potential of Dihydro 2h Pyran 2,4 3h Dione

Antimicrobial Efficacy of Dihydro-2H-pyran-2,4(3H)-dione Derivatives (e.g., against MRSA)

Derivatives of this compound have demonstrated notable antimicrobial properties against a spectrum of pathogens, including resilient strains like methicillin-resistant Staphylococcus aureus (MRSA). The structural versatility of the pyran ring allows for modifications that can significantly enhance antibacterial and antifungal activity.

Research into enamine derivatives of dehydroacetic acid, a related pyran-2,4-dione, has yielded compounds with improved antibacterial profiles against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain enamine analogues showed enhanced minimum inhibitory concentrations (MIC) and minimum biocidal concentrations (MBC) against Escherichia coli and S. aureus when compared to the parent compound. nih.gov Specifically, derivative 4b (N-Me) exhibited broad-spectrum activity, while derivative 4d (N-Ph) was particularly potent against S. aureus. nih.gov

Furthermore, asymmetric total syntheses of plymuthipyranone B and its analogues, which feature the this compound core, have been conducted to evaluate their anti-MRSA activity. nih.gov These studies underscore the importance of stereochemistry in the biological activity of these compounds. Metal complexes incorporating dihydro-2H-pyran derivatives have also been shown to possess significant antimicrobial activity against various bacteria and fungi, suggesting a promising avenue for the development of novel antimicrobial agents.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound/Derivative Target Organism(s) Key Findings
Enamine derivative 4b (N-Me) E. coli, S. aureus Showed broad-spectrum antibacterial activity with improved MIC and MBC against E. coli. nih.gov
Enamine derivative 4d (N-Ph) S. aureus Demonstrated potent inhibitory activity against S. aureus growth. nih.gov
Plymuthipyranone B analogues MRSA Asymmetric synthesis revealed chirality-dependent anti-MRSA activity. nih.gov
Metal complexes of dihydro-2H-pyran derivatives Bacteria and fungi Exhibited significant antimicrobial effects against a range of microbial strains.
(E)-6-(Prop-1-en-1-yl)dihydro-2H-pyran MRSA Noted for its effectiveness against MRSA.

Anticancer and Antitumor Properties of this compound Compounds

The this compound nucleus is a recurring motif in a variety of natural and synthetic compounds exhibiting potent anticancer and antitumor activities. These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in cell cycle progression and proliferation.

For example, radicinin, a dihydropyranopyran-4,5-dione produced by Cochliobolus australiensis, has shown promising anticancer activity against WiDr, T47D, and HeLa cancer cell lines. nih.gov Synthetic derivatives of dihydropyranopyran have also been developed as anticancer agents, with some exhibiting significant cytotoxicity against human cancer cell lines such as SW-480 and MCF-7. nih.gov Specifically, derivatives with 4-NO₂, 4-Cl, and 3,4,5-(OCH₃)₃ substitutions on the C₄-phenyl ring were identified as highly potent compounds. nih.gov

Alkaloids isolated from fungal sources that contain the this compound moiety have demonstrated cytotoxic effects against human liver (HEPG2) and breast (MCF7) cancer cell lines, with some derivatives showing IC50 values in the low micromolar range. The pyran core is increasingly recognized as a promising pharmacophore for the development of new anticancer drugs due to the diverse biological activities of its derivatives. nih.gov

Table 2: Anticancer Activity of Selected this compound Compounds

Compound/Derivative Cancer Cell Line(s) IC50/Activity
Radicinin WiDr, T47D, HeLa 60.68, 30.89, 87.89 µg/mL, respectively. nih.gov
Dihydropyranopyran derivative 4g (4-NO₂) SW-480, MCF-7 Potent activity against both cell lines. nih.gov
Dihydropyranopyran derivative 4i (4-Cl) SW-480, MCF-7 Potent activity against both cell lines. nih.gov
Dihydropyranopyran derivative 4j (3,4,5-(OCH₃)₃) SW-480, MCF-7 Potent activity against both cell lines. nih.gov
Fungal alkaloids with pyran moiety HEPG2, MCF7 IC50 values in the low micromolar range.
(E)-3-Methyl-6-(prop-1-en-1-yl)dihydro Not specified Inhibits cancer cell proliferation.

Enzyme Inhibitory Activities of this compound Derivatives (e.g., PARP-1, Photosynthetic Electron Transport)

Derivatives of this compound have emerged as potent inhibitors of various enzymes, highlighting their potential in treating diseases characterized by enzymatic dysregulation. A notable target is poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.

A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues has been synthesized and evaluated as PARP-1 inhibitors. researchgate.net Compounds S2 and S7 from this series demonstrated potent PARP-1 inhibition with IC50 values of 4.06 ± 0.18 nM and 3.61 ± 0.15 nM, respectively, which are comparable to the approved PARP-1 inhibitor Olaparib (5.77 nM). researchgate.net These compounds also exhibited significant anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines. researchgate.net The electrophilic nature of the carbonyl groups in the pyran-2,4-dione structure allows for interactions with the active sites of enzymes, leading to their inhibition.

In addition to PARP-1, certain pyran derivatives have been investigated for their ability to inhibit photosynthetic electron transport. A series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were designed as potential herbicides. bohrium.com The most promising compound, APD-II-15 , displayed significant pre-emergent herbicidal activity, and RNA sequencing suggested its mode of action involves the disruption of carbon metabolism and cytoskeleton formation. bohrium.com

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Derivative Target Enzyme IC50/Inhibitory Effect
Pyrano[2,3-d]pyrimidine-2,4-dione analogue S2 PARP-1 4.06 ± 0.18 nM. researchgate.net
Pyrano[2,3-d]pyrimidine-2,4-dione analogue S7 PARP-1 3.61 ± 0.15 nM. researchgate.net
APD-II-15 Photosynthetic electron transport (inferred) Good pre-emergent herbicidal activity, disrupts carbon metabolism. bohrium.com
4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione Various enzymes (potential) Potential as an enzyme inhibitor.

Anti-inflammatory Effects Associated with this compound Structures

Compounds incorporating the this compound framework have demonstrated significant anti-inflammatory properties in various preclinical models. These effects are often attributed to the modulation of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.

One prominent example is β-lapachone (3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione), which has been evaluated for its anti-inflammatory and anti-arthritic activities. nih.gov In a carrageenan-induced paw edema model, β-lapachone significantly inhibited edema formation. nih.gov It also reduced neutrophil migration and the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO) in peritoneal exudates. nih.gov In a model of chronic inflammation using Freund's complete adjuvant-induced arthritis, β-lapachone was also found to inhibit edema and NO production. nih.gov

The pyran ring is a core structural feature in many natural and synthetic compounds that exhibit a range of biological activities, including anti-inflammatory effects. nih.gov The anti-inflammatory potential of pyran-based derivatives makes them attractive candidates for the development of new therapies for inflammatory disorders.

Neuroprotective and Neurodegenerative Disease Research Involving this compound

The this compound scaffold has also been explored for its potential in the context of neuroprotective research and neurodegenerative diseases. While this area of investigation is still emerging compared to other pharmacological activities, some studies have indicated promising results.

For instance, research into the herbicidal compound APD-II-15 , a 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivative, revealed that its mode of action is related to the disruption of the cytoskeleton. bohrium.com Cytoskeletal integrity is crucial for neuronal function and survival, and its disruption is a hallmark of several neurodegenerative diseases. While the primary focus of this study was on herbicidal activity, the findings suggest a potential avenue for exploring similar compounds in a neurological context.

Furthermore, the broad biological activities of pyran derivatives, including their anti-inflammatory and antioxidant properties, are relevant to the multifactorial nature of neurodegenerative disorders. Inflammation and oxidative stress are key contributors to the pathogenesis of diseases like Alzheimer's and Parkinson's. Therefore, compounds based on the this compound structure may offer neuroprotective benefits through these mechanisms.

Other Documented Pharmacological Activities (e.g., analgesic, sedative, fungicidal)

Beyond the well-documented antimicrobial, anticancer, and anti-inflammatory properties, derivatives of this compound have been associated with a range of other pharmacological activities. This broad spectrum of bioactivity underscores the versatility of this chemical scaffold.

Some pyran derivatives have been reported to possess analgesic and sedative properties. researchgate.net For example, 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione has been investigated for its potential as an analgesic agent. smolecule.com

In addition to antibacterial activity, fungicidal effects are also a common feature of compounds containing the pyran-2,4-dione core. nih.gov Dehydroacetic acid and its derivatives, for instance, are known for their antifungal properties. nih.gov The structural modifications that enhance antibacterial efficacy often confer fungicidal activity as well, making these compounds potential broad-spectrum antimicrobial agents.

Investigation of Molecular Mechanisms of Action for this compound Analogues

Understanding the molecular mechanisms of action is crucial for the rational design and development of this compound analogues as therapeutic agents. The biological effects of these compounds are intrinsically linked to their chemical structure and reactivity.

The presence of two carbonyl groups in the pyran-2,4-dione ring makes it an electrophilic scaffold, capable of reacting with nucleophilic sites in biological macromolecules such as enzymes and proteins. This reactivity is fundamental to its enzyme inhibitory activities. Molecular docking studies have provided insights into how these derivatives interact with their biological targets. For example, in the case of PARP-1 inhibitors, docking simulations have revealed key hydrogen bonding and hydrophobic interactions within the enzyme's active site that are crucial for their inhibitory potency. researchgate.net

For antimicrobial derivatives, the mechanism may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. In the case of the herbicidal compound APD-II-15 , RNA sequencing was employed to elucidate its molecular mode of action, which was found to involve the disruption of carbon metabolism and cytoskeleton formation. bohrium.com The ability to act as either a nucleophile or an electrophile, depending on the specific derivative and reaction conditions, contributes to the diverse mechanisms through which these compounds exert their biological effects.

In Vitro and In Vivo Methodologies for Biological Evaluation of this compound

The biological and pharmacological properties of this compound and its derivatives are investigated through a range of established in vitro and in vivo scientific methodologies. These studies are crucial for determining the compound's potential as a therapeutic agent or for other applications, such as in agriculture.

In Vitro Methodologies

In vitro studies are performed in a controlled laboratory environment, typically involving cell cultures, microorganisms, or isolated biomolecules. These assays allow for the precise determination of a compound's specific biological effects at the cellular and molecular level.

A primary area of investigation for this compound derivatives is their antimicrobial activity . The efficacy of these compounds against various pathogens is commonly assessed using methods like the disk diffusion method to determine the Minimum Inhibitory Concentration (MIC). researchgate.net Specific pathogens targeted in these studies include bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, Micrococcus roseus, Escherichia coli, and the tuberculosis-causing bacterium Mycobacterium tuberculosis H37Rv strain. researchgate.net The Micro-plate Alamar Blue Assay (MABA) is a specific method utilized for antitubercular screening. researchgate.net

The anticancer potential of these compounds is another significant focus of research. Standard screening involves testing the compounds against a panel of human cancer cell lines to evaluate their antiproliferative effects. nih.gov For instance, the SH-SY5Y neuroblastoma cell line has been used to assess cytotoxicity via the MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay. nih.gov Molecular docking simulations are also employed to provide insight into how these derivatives interact with biological targets, suggesting that specific structural features are key for binding affinity and efficacy.

Derivatives have also been evaluated for their activity against parasites. The anti-parasitic activity against Toxoplasma gondii has been determined by measuring the 50% inhibitory concentration (IC50) in infected HeLa cells. bohrium.com The thiazole (B1198619) blue (MTT) assay is another method used to evaluate anti-Toxoplasma gondii activity. bohrium.com

Furthermore, the interaction of these compounds with genetic material has been explored. Studies using supercoiled plasmid pBR322 DNA have been conducted to investigate whether the compounds or their metal complexes can induce DNA cleavage. researchgate.net Enzyme inhibition is another explored biological activity, where the electrophilic nature of the compound allows it to interact with enzyme active sites.

The table below summarizes various in vitro methodologies used for the biological evaluation of this compound derivatives.

Biological Activity Methodology/Assay Target Key Findings/Observations Reference
Antimicrobial Disk Diffusion (MIC)Staphylococcus aureus, Micrococcus roseus, Escherichia coliCertain derivatives showed high activity against tested bacterial strains. researchgate.net
Antitubercular Micro-plate Alamar Blue Assay (MABA)Mycobacterium tuberculosis H37RvSelected compounds were screened to provide information about activity against this strain. researchgate.net
Anticancer Antiproliferative ScreeningHuman Cancer Cell Lines (e.g., NCI-60 panel)Derivatives were tested for their ability to inhibit cancer cell proliferation. nih.gov
Cytotoxicity MTT AssaySH-SY5Y CellsUsed to determine the cytotoxic effects of synthesized compounds. nih.gov
Anti-parasitic IC50 DeterminationToxoplasma gondii-infected HeLa cellsDerivatives were tested for their inhibitory effects on the parasite. bohrium.com
DNA Interaction Plasmid DNA Cleavage AssaypBR322 Plasmid DNAA copper (II) metal complex of a derivative showed DNA cleavage activity. researchgate.net
Enzyme Inhibition Enzyme Activity AssaysVarious EnzymesThe compound's structure is suitable for interacting with enzyme active sites.
Herbicidal Pre-emergence BioassayVarious Weed SpeciesMost target compounds possessed good herbicidal activity under pre-emergence conditions. bohrium.com

In Vivo Methodologies

Following promising in vitro results, in vivo studies are conducted in living organisms, such as mice or rats, to understand the biological effects of the compounds in a whole system. These studies are essential for evaluating a compound's potential efficacy and its effects on the organism.

The anti-parasitic activity of this compound derivatives has been confirmed in animal models. In mice infected with Toxoplasma gondii, the efficacy of treatment was evaluated by measuring the reduction in the number of tachyzoites in the peritoneal cavity. bohrium.com In these studies, some derivatives showed greater inhibitory effects on the parasite than the control drug, spiramycin. bohrium.com Alongside efficacy, these in vivo studies can also evaluate the protective action of the compounds on organs by measuring liver and spleen indices and serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). bohrium.com Antioxidant effects are also assessed by measuring levels of glutathione (B108866) (GSH) and malondialdehyde (MDA). bohrium.com

In the context of agricultural applications, derivatives have been evaluated for herbicidal activity in vivo in a greenhouse setting. bohrium.com These tests measure the inhibition of various weed species and also assess crop safety on plants like wheat, soybean, and corn. bohrium.com

The table below summarizes in vivo methodologies used for the biological evaluation of this compound derivatives.

Biological Activity Model Organism Methodology Key Findings/Observations Reference
Anti-parasitic MiceEvaluation of T. gondii tachyzoite count in peritoneal cavityCertain derivatives significantly reduced the number of tachyzoites compared to control drugs. bohrium.com
Organ Protection MiceMeasurement of liver/spleen indices, serum ALT/AST levelsUsed to evaluate the protective action of the drug on internal organs. bohrium.com
Antioxidant Effect MiceMeasurement of GSH and MDA levelsUsed to evaluate the antioxidant effects of the tested compounds. bohrium.com
Herbicidal Weeds and Crop PlantsGreenhouse bioassay for pre-emergence herbicidal activityA specific derivative showed good herbicidal activity against a broad spectrum of weeds with good crop safety. bohrium.com

Computational and Theoretical Chemistry Studies of Dihydro 2h Pyran 2,4 3h Dione

Quantum Chemical Calculations of Dihydro-2H-pyran-2,4(3H)-dione Electronic Structure (e.g., Semi-empirical, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of this compound and its analogs. These studies provide a fundamental understanding of the molecule's stability and reactivity.

DFT calculations have been used to analyze the stability and intermolecular interactions of pyran-2,4-dione derivatives, revealing that intramolecular hydrogen bonding plays a crucial role in stabilizing these compounds. For instance, studies on 2-imino-2H-pyran derivatives using the DFT B3LYP/aug-cc-pVDZ method have successfully explained their ring-chain tautomerism in different solvents, highlighting the importance of specific intermolecular interactions with solvent molecules. researchgate.net

In a study of a novel 6-methyl-3-(1-(4-oxo-2-phenylquinazolin-3(4H)-ylimino) ethyl)-2H-pyran-2, 4(3H)-dione, semi-empirical methods like PM3 were used to compute the energies of frontier molecular orbitals (HOMO and LUMO), which helped in identifying potential metal ion coordination sites. researchgate.net Similarly, for another derivative, the optimized molecular structure was determined using the DFT/B3LYP/6–311++G(d,p) basis set, a level of theory chosen for its balance of computational cost and accuracy in predicting molecular geometries and electronic properties. nih.gov

The electronic properties, such as HOMO and LUMO energies, are often investigated using time-dependent DFT (TD-DFT). researchgate.net These calculations, along with analyses of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP), provide a comprehensive picture of the molecule's electronic landscape and reactivity. researchgate.netturcmos.com

Molecular Modeling and Docking Simulations for Target Interaction Analysis of this compound

Molecular modeling and docking simulations are powerful computational tools for predicting how a molecule like this compound might interact with biological targets, such as enzymes. nih.gov These techniques are crucial in drug discovery and development for identifying potential inhibitors. nih.gov

For derivatives of this compound, docking studies have suggested potential interactions with biological targets like kinases through hydrogen bonding and hydrophobic interactions. For example, computational docking has been employed to screen and identify ligands that can fit into the binding pockets of proteins like NEK2. nih.gov The process typically involves preparing the protein structure, identifying binding sites, and then docking the ligands to predict binding modes and affinities. nih.gov

In one study, the SiteMap tool was used to identify potential binding pockets on a target protein, and Glide docking was used to dock the ligands in extra precision (XP) mode. nih.gov Such simulations provide valuable insights into the structure-activity relationships of these compounds. nih.gov For instance, molecular dynamics (MD) simulations can further validate docking results and reveal that polar interactions, especially electrostatic interactions with specific amino acid residues, are crucial for the biological activity of inhibitors. nih.gov

Conformational Analysis and Stereochemistry Prediction of this compound

The three-dimensional structure of a molecule, including its possible conformations and stereochemistry, is critical to its function. Computational methods are extensively used to study these aspects of this compound and its derivatives.

The conformational landscape of related dihydropyran systems has been investigated using high-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy combined with quantum chemical calculations. rsc.org For 3,4-dihydro-2H-pyran, two-dimensional potential energy surfaces (2D PESs) were constructed at the B3LYP/aug-cc-pVTZ level to understand the interconversion between different conformers in both neutral and cationic states. rsc.org

These studies have revealed that in the neutral ground state, twisted conformers interconvert through an asymmetric bent conformation, while in the cationic state, half-bent conformers interconvert directly via a planar transition state. rsc.org This change in the conformational pathway upon ionization is attributed to the removal of an electron from the highest occupied molecular orbital (HOMO). rsc.org Such detailed conformational analysis is crucial for understanding the molecule's reactivity and interactions.

Prediction of Reactivity and Reaction Pathways for this compound

Computational chemistry plays a vital role in predicting the reactivity of this compound and elucidating the mechanisms of its various chemical reactions. The presence of two carbonyl groups and a lactone functionality makes it a versatile intermediate in organic synthesis.

The reactivity of the compound is influenced by the electron-withdrawing effects of the carbonyl groups, which can stabilize reaction intermediates and facilitate transformations. It can act as both a nucleophile and an electrophile, participating in reactions such as condensation, cyclization, oxidation, reduction, and substitution.

Theoretical studies have been conducted on the thermal decomposition of dihydropyran derivatives. mdpi.com For example, the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated analogs was studied computationally using the PBE0/6-311+G(d,p) level of theory, revealing a concerted mechanism with a six-membered cyclic transition state. mdpi.com These calculations showed that methyl substituents can decrease the activation free energy of the decomposition reaction. mdpi.com

Furthermore, the reactivity of pyran-2-one derivatives has been explored, showing that the electrophilic sites include the acetyl group and carbon atoms at positions 2, 4, and 6, while the carbon at position 5 acts as a nucleophilic center. imist.maresearchgate.net These predictions help in designing synthetic routes to a wide range of heterocyclic compounds. researchgate.net

Computational Spectroscopic Data Prediction and Interpretation (e.g., IR, NMR, UV-Vis, Mass Spectrometry)

Computational methods are frequently used to predict and interpret the spectroscopic data of this compound and its derivatives, providing a powerful complement to experimental measurements.

For a novel derivative of this compound, quantum chemical calculations using a semi-empirical method were employed to compute IR data, which were found to be in good agreement with experimental values. researchgate.net Similarly, ¹H NMR data was generated using the TANDO 1 method. researchgate.net

DFT calculations are widely used for predicting vibrational frequencies (IR and Raman), as well as NMR chemical shifts. For example, the vibrational frequencies of a pyrano[3,2-c]quinoline-based derivative were calculated using the DFT/B3LYP/6–311++G(d,p) basis set, and the results showed excellent agreement with the experimental spectra. nih.gov The correlation between experimental and calculated chemical shifts for both ¹H and ¹³C NMR can be used to confirm the molecular structure. nih.gov

UV-Vis spectra can be predicted using TD-DFT calculations, providing information about the electronic transitions within the molecule. researchgate.net Mass spectrometry data for derivatives such as dihydro-6-phenyl-2H-pyran-2,4(3H)-dione is also available in databases like PubChem, which can be compared with computational predictions. nih.gov

Table of Predicted vs. Experimental Spectroscopic Data for a this compound Derivative

Spectroscopic DataPredicted (Theoretical)Experimental
¹³C NMR (ppm)
C=O (α-pyrone)174.03163.8
C=O (quinoline)175.73168.4
Ethyl CH₃11.9312.7
Ethyl CH₂39.9236.6
Mass Spectrum (m/z)
Molecular Ion-356 (69%)
Base Peak-328 (100%)
Data derived from a study on a pyrano[3,2-c]quinoline-based 1,3,4-thiadiazole. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Dihydro 2h Pyran 2,4 3h Dione

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of Dihydro-2H-pyran-2,4(3H)-dione from complex mixtures. Gas chromatography (GC) and liquid chromatography (LC) are the primary methods employed.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable derivatives of this compound. The technique separates compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column. For instance, GC coupled with mass spectrometry (GC-MS) has been used for the analysis of pyran derivatives, often requiring derivatization to increase volatility. acs.org The choice of column, such as a DB-WAX capillary column, is crucial for achieving optimal separation. rsc.org

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for the separation of less volatile or thermally sensitive this compound derivatives. Reverse-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. For example, a method for separating 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- utilizes a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.comsielc.com The use of smaller particle columns (e.g., 3 µm) can facilitate faster ultra-high-performance liquid chromatography (UPLC) applications. sielc.comsielc.com

Mass Spectrometric Techniques for Structural Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This technique is invaluable for confirming the identity of newly synthesized this compound derivatives. For example, HRMS with electrospray ionization (ESI) or electron ionization (EI) has been used to confirm the calculated molecular formulas of various pyran derivatives with high precision. rsc.org

Electron Ionization (EI): EI is a hard ionization technique that results in significant fragmentation of the molecule. The resulting fragmentation pattern in the mass spectrum provides valuable structural information, acting as a molecular fingerprint. The NIST WebBook provides reference mass spectra for related compounds, such as 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl-, which can be used for comparison and identification. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Characterization

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of this compound, characteristic chemical shifts (δ) are observed for protons on the pyran ring and any substituents. For example, in various substituted pyrano[4,3-a]quinolizine-1,4,6(2H)-triones, proton signals are well-resolved and provide key structural insights. rsc.org

¹³C-NMR Spectroscopy: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. The chemical shifts of the carbonyl carbons in the pyran-2,4-dione ring are particularly diagnostic. For instance, in derivatives of pyrano[4,3-a]quinolizine-1,4,6(2H)-trione, the carbonyl carbons typically appear at δ values greater than 160 ppm. rsc.org

Interactive Data Table: NMR Data for this compound Derivatives

Compound Derivative¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)Reference
2,2-dimethylpyrano[4,3-a]quinolizine-1,4,6(2H)-trione9.81 (d, J = 9.1 Hz, 1 H), 9.49 (d, J = 7.1 Hz, 1H), 8.08 – 8.02 (m, 1 H), 7.55 (t, J = 7.9 Hz, 1H), 1.71 (s, 6H)191.3, 160.7, 157.1, 156.4, 142.1, 135.9, 129.2, 128.0, 116.3, 106.9, 102.2, 87.1, 27.2 rsc.org
3-(1-(4-oxo-2-phenylquinazolin-3(4H)-ylimino) ethyl)-6-methyl-2H-pyran-2,4(3H)-dionePhenyl protons and methyl protons observed.Carbonyl carbons at 1659, 1637, and 1604 cm⁻¹ (IR data, not NMR). Pyran ring carbons at 103 and 104 ppm. researchgate.net

Vibrational Spectroscopy (IR) for Functional Group Analysis of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the most characteristic absorptions are those of the carbonyl (C=O) groups. The stretching vibrations of the two carbonyl groups in the pyran-2,4-dione ring typically appear as strong bands in the region of 1650-1750 cm⁻¹. For example, various pyrano[2,3-d]pyrimidine-2,4-dione derivatives show characteristic carbonyl bands in their IR spectra. nih.gov The exact position of these bands can be influenced by the substituents on the pyran ring. rsc.orgresearchgate.net

Interactive Data Table: IR Data for this compound Derivatives

Compound DerivativeKey IR Peaks (cm⁻¹)Reference
2,2-dimethylpyrano[4,3-a]quinolizine-1,4,6(2H)-trione3125, 3072, 2923, 2853, 1727, 1647 rsc.org
6-methyl-3-(1-(4-oxo-2-phenylquinazolin-3(4H)-ylimino) ethyl)-2H-pyran-2,4(3H)-dione1659, 1637, 1604 (C=O) researchgate.net
4-hydroxy-3-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one metal complexesVaries with metal ion researchgate.net

Electronic Spectroscopy (UV-Vis) of this compound

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives is related to the presence of chromophores, such as the carbonyl groups and any conjugated systems. The position and intensity of the absorption maxima (λmax) can be used to characterize the electronic structure of the molecule. For instance, the UV-Vis spectra of metal complexes of a derivative of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione have been studied to understand the coordination environment of the metal ions. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Structure Determination of this compound Derivatives

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be a challenge, X-ray crystallography is the gold standard for absolute structure determination. For example, the crystal structure of derivatives of the related 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione has been determined, revealing a nearly envelope conformation for the pyran ring. This technique is particularly useful for resolving ambiguities in stereochemistry that may arise from other spectroscopic methods.

Thermal Analysis (TGA, DTA) of this compound Compounds

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are used to study the thermal stability and decomposition of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This information can be used to determine the decomposition temperatures and the presence of coordinated solvent molecules in derivatives of this compound. For example, TGA has been used to study the thermal decomposition of metal complexes of pyran-2-one derivatives, confirming the presence of coordinated water molecules. koreascience.kr

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as a function of temperature. This technique can detect phase transitions, such as melting and decomposition, which appear as endothermic or exothermic peaks. DTA, in conjunction with TGA, provides a comprehensive understanding of the thermal behavior of this compound compounds. researchgate.netresearchgate.net

Microscopic and Elemental Analysis Techniques (e.g., SEM, EDX)

Advanced characterization of this compound, particularly in its solid state or as part of a composite material, can be effectively achieved using microscopic and elemental analysis techniques. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful tools for this purpose, providing insights into the material's surface morphology and elemental composition.

Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography. cleancontrolling.com This technique is invaluable for examining the crystal morphology, particle size, and surface features of solid this compound. While specific SEM micrographs for the pure compound are not widely published, studies on its derivatives and related structures illustrate the utility of this technique. For instance, in the synthesis of catalysts involving pyran derivatives, SEM is used to study the surface morphology of the catalyst particles, which can influence their activity. ajol.info For this compound, SEM analysis would be expected to reveal details about its crystalline habit, degree of agglomeration, and any surface defects, which are crucial for understanding its physical properties and reactivity in solid-state reactions.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique that is often coupled with SEM. electron-microscopes.com It provides elemental analysis by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam. electron-microscopes.com This allows for the qualitative and quantitative determination of the elemental composition of the sample at a microscopic level.

For a pure sample of this compound (C₆H₆O₄), EDX analysis would be expected to show the presence of Carbon (C) and Oxygen (O) in the atomic ratio consistent with its molecular formula. The absence of other elemental peaks would confirm the purity of the sample. In studies involving metal complexes of this compound derivatives, EDX is instrumental in confirming the incorporation of the metal ion into the complex. researchgate.net For example, the EDX analysis of a Co(II) complex of a Schiff base derived from a pyran dione (B5365651) derivative would show peaks for Cobalt in addition to Carbon, Oxygen, and Nitrogen. researchgate.net

The table below summarizes the expected elemental composition from an EDX analysis of pure this compound.

ElementSymbolExpected PresenceTheoretical Atomic %Theoretical Weight %
CarbonCYes42.8650.00
OxygenOYes28.5750.00
HydrogenHYes (Not detectable by EDX)28.570.00

Note: EDX does not detect very light elements like Hydrogen.

Electroanalytical Methods (e.g., Conductometry)

Electroanalytical methods are used to study the electrochemical properties of compounds, such as their conductivity and redox behavior. For this compound, these methods can provide insights into its behavior in solution.

Conductometry is a method that measures the electrical conductivity of a solution. The conductivity of a solution is dependent on the concentration and mobility of ions. For a neutral organic molecule like this compound dissolved in a non-polar or low-polarity solvent, very low conductivity would be expected. However, in the presence of impurities or in a protic solvent where some degree of ionization or protonation might occur, the conductivity could be measurable.

While direct conductometric studies on this compound are scarce in the literature, research on metal complexes of its derivatives provides relevant data. In these studies, conductometry is often used to determine the electrolytic nature of the complexes in solution. For instance, the molar conductivity of metal complexes of a Schiff base derived from 3-acetyl-6-methyl-(2H)-pyran-2,4(3H)dione was measured in DMF (dimethylformamide) to determine if the ligands were displaced in solution. asianpubs.orgasianpubs.org The low conductance values obtained for these complexes suggested that they are non-electrolytes, meaning the ligands remain coordinated to the metal ion in solution. asianpubs.orgasianpubs.org

The table below shows representative molar conductivity data for metal complexes of a ligand derived from a related pyran-dione structure, illustrating the application of this technique.

ComplexSolventMolar Conductivity (Ω⁻¹ cm² mol⁻¹)Electrolytic NatureReference
[Mn(L)₂(H₂O)₂]DMF12.5Non-electrolyte asianpubs.orgasianpubs.org
[Fe(L)₂Cl(H₂O)]DMF15.2Non-electrolyte asianpubs.orgasianpubs.org
[Co(L)₂(H₂O)₂]DMF10.8Non-electrolyte asianpubs.orgasianpubs.org
[Cu(L)₂(H₂O)₂]DMF14.6Non-electrolyte asianpubs.orgasianpubs.org

L represents the Schiff base ligand derived from 3-acetyl-6-methyl-(2H)-pyran-2,4(3H)dione and m-aminobenzoic acid.

Based on its molecular structure, which lacks easily ionizable groups, this compound itself is expected to be a non-electrolyte in most organic solvents. Any significant conductivity would likely be attributed to impurities or degradation products.

Other electroanalytical techniques, such as cyclic voltammetry, have been applied to pyran derivatives to study their redox properties, particularly in the context of developing new electroactive materials. rmit.edu.vnresearchgate.netcsic.es These studies typically focus on conjugated pyran systems, which are more amenable to oxidation and reduction than the saturated dione ring of this compound. The electrochemical behavior of the title compound is not expected to be remarkable under standard conditions due to the absence of an extended π-system.

Applications of Dihydro 2h Pyran 2,4 3h Dione in Chemical Research and Development

Role as a Key Intermediate in Complex Organic Synthesis

Dihydro-2H-pyran-2,4(3H)-dione serves as a pivotal intermediate in the synthesis of intricate organic molecules. Its structure, featuring two reactive carbonyl groups, provides a versatile scaffold for a variety of chemical transformations. The presence of these electrophilic centers allows for reactions with a wide range of nucleophiles, facilitating the construction of more complex molecular architectures.

One of the key applications of this compound is in condensation and cyclization reactions. These processes enable the formation of larger molecular frameworks and the creation of various cyclic structures, including pyran derivatives. The reactivity of the dicarbonyl moiety can be strategically exploited to introduce new functional groups and build stereocenters, which is crucial in the total synthesis of natural products and other complex target molecules.

Furthermore, derivatives of this compound are employed as starting materials in multi-step synthetic sequences. For instance, a scalable synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one has been reported, highlighting the utility of related pyranone structures in preparing specific stereoisomers of more complex targets. acs.org The ability to undergo reactions such as oxidation, reduction, and substitution further expands its synthetic utility, allowing for the generation of a diverse array of derivatives.

Building Block for Diverse Heterocyclic System Construction

The structural framework of this compound makes it an exceptional building block for the synthesis of a wide variety of heterocyclic compounds. Its inherent reactivity allows it to participate in reactions that lead to the formation of not only pyran-based systems but also other heterocyclic rings. The dicarbonyl nature of the molecule provides two points of reactivity, enabling annulation reactions where a new ring is fused onto the pyran core.

Research has demonstrated its use in the preparation of fused heterocyclic systems. For example, pyran-2-one derivatives can undergo rearrangement reactions with various nucleophiles to yield complex heterocyclic structures containing pyrazole, isoxazole, pyridone, and pyrimidine (B1678525) rings. researchgate.net These transformations often involve the opening of the pyran ring followed by recyclization with the incoming nucleophile. researchgate.net

The versatility of this compound and its analogs extends to their use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient for generating molecular diversity and has been employed to synthesize novel pyrano[2,3-d]pyrimidine derivatives. researchgate.net The ability to construct such a diverse range of heterocyclic scaffolds underscores the importance of this compound in medicinal chemistry and materials science. researchgate.netimist.ma

Contribution to New Drug Discovery and Development of Therapeutic Agents

The pyran scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable starting point for the discovery and development of new therapeutic agents. researchgate.netnih.gov Its derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial and Anticancer Potential: Derivatives of this compound have shown promise as both antimicrobial and anticancer agents. For instance, certain metal complexes of its derivatives have demonstrated significant activity against various bacterial and fungal strains. In the realm of oncology, alkaloids containing the dihydropyran dione (B5365651) moiety have exhibited cytotoxic effects against human cancer cell lines, with some showing potent activity at low micromolar concentrations. nih.gov The structural diversity that can be achieved from this starting material allows for the fine-tuning of biological activity and the exploration of structure-activity relationships. researchgate.net

Enzyme Inhibition: The electrophilic nature of the carbonyl groups in this compound facilitates its interaction with biological targets, often through the formation of covalent bonds with nucleophilic residues in enzymes. This mechanism of action underpins its potential as an enzyme inhibitor. For example, derivatives have been shown to inhibit pancreatic lipase (B570770), suggesting potential applications in managing obesity. Furthermore, some derivatives act as inhibitors of photosynthetic electron transport, a property being explored for herbicide development. The ability to serve as a scaffold for designing specific enzyme inhibitors highlights its importance in drug discovery programs.

The following table summarizes some of the therapeutic applications of this compound derivatives:

Therapeutic AreaTarget/MechanismExample Application
Oncology Cytotoxicity against cancer cell linesDevelopment of novel anticancer agents nih.gov
Infectious Diseases Antimicrobial activityPotential for new antibacterial and antifungal drugs
Metabolic Disorders Pancreatic lipase inhibitionManagement of obesity

Potential in Agrochemical Development (e.g., Herbicides)

The biological activity of this compound derivatives extends to the field of agrochemicals, particularly in the development of new herbicides. google.combohrium.com The core structure can be modified to create compounds that selectively target and inhibit essential processes in weeds. bohrium.com

One of the key mechanisms of action for certain derivatives is the inhibition of photosynthetic electron transport. By targeting proteins involved in this vital process, these compounds can effectively disrupt the growth and survival of unwanted plants. Research has shown that specific derivatives of 3-(1-amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione exhibit significant pre-emergence herbicidal activity, with some compounds showing efficacy comparable to commercial herbicides like atrazine. bohrium.com

The development of novel herbicides is crucial for overcoming the challenge of weed resistance to existing products. The versatility of the this compound scaffold allows for the synthesis of a large number of derivatives, enabling the exploration of structure-activity relationships to optimize herbicidal potency and selectivity. bohrium.com For example, studies have identified that specific substitution patterns on the benzene (B151609) ring of certain derivatives can significantly influence their herbicidal activity. bohrium.com

Exploration in Materials Science

The unique chemical properties of this compound and its derivatives also lend themselves to applications in materials science. The ability of this compound to participate in polymerization reactions makes it a valuable monomer for the production of novel polymers and resins.

The presence of reactive functional groups on the pyran ring allows for the incorporation of this heterocyclic unit into polymer backbones or as pendant groups. This can impart specific properties to the resulting materials, such as altered thermal stability, solubility, and mechanical characteristics. For instance, the symmetrical structure of some dione isomers can enhance crystallinity and thermal stability.

Furthermore, the potential for these compounds to form organized structures through intermolecular interactions, such as hydrogen bonding, is an area of interest for the design of functional materials. researchgate.net The ability to synthesize a wide array of derivatives from the this compound core opens up possibilities for creating materials with tailored properties for specific applications in diverse fields.

Use as a Reference Standard in Analytical Chemistry

In the field of analytical chemistry, pure and well-characterized compounds are essential for the accurate identification and quantification of substances. This compound and its derivatives can serve as reference standards in various analytical techniques. chim.it

When a new synthetic method for a this compound derivative is developed, or when such a compound is isolated from a natural source, a pure sample is required for its structural elucidation and to serve as a benchmark for future analyses. This includes its use in spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry, as well as in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

The availability of a reliable reference standard is crucial for quality control in both research and industrial settings. It ensures the consistency and reproducibility of analytical results, which is vital in fields like pharmaceutical development, where the precise characterization of chemical entities is paramount.

Biosynthesis and Natural Occurrence of Dihydro 2h Pyran 2,4 3h Dione Analogues

Isolation and Identification of Dihydro-2H-pyran-2,4(3H)-dione Containing Natural Products (e.g., Plymuthipyranone B, Jerangolid A)

Several natural products incorporating the this compound ring system or its derivatives have been isolated and identified from microbial sources. These compounds often exhibit interesting biological activities, such as antifungal or antibacterial properties.

Jerangolid A: The jerangolids are a family of antifungal polyketides first isolated from the myxobacterium Sorangium cellulosum strain So ce 307. nih.govnih.gov Jerangolid A, a principal component, was discovered through the detection of antifungal activity in the culture broth of the bacterium. nih.gov Its structure was elucidated using spectroscopic methods, revealing a complex polyketide backbone that includes a pyran substituent. nih.govnih.gov Structurally, the jerangolids are closely related to another class of antifungal compounds known as the ambruticins, also produced by Sorangium cellulosum strains. nih.govacs.org The shared structural motifs, including the pyran ring, are believed to constitute the pharmacophore responsible for their biological activity. nih.gov

Plymuthipyranone B: This compound is another example of a natural product containing a related 3-acyl-5,6-dihydro-2H-pyran-2-one structure. researchgate.netmdpi.com Research has focused on the total synthesis of its enantiomers to evaluate their anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. researchgate.netmdpi.com The synthesis and analysis of its analogues have been crucial in understanding the structure-activity relationships of this class of compounds. mdpi.com

The table below summarizes key information about these natural products.

Natural ProductSource OrganismCore Heterocyclic Moiety
Jerangolid ASorangium cellulosum nih.govnih.govPyran derivative nih.gov
Plymuthipyranone BNot specified in sources3-acyl-5,6-dihydro-2H-pyran-2-one researchgate.netmdpi.com

Enzymatic Pathways and Key Enzymes in Biosynthesis (e.g., O-methyltransferase JerF)

The biosynthesis of this compound analogues is a multi-step enzymatic process. In the case of the jerangolids, the pathway involves tailoring enzymes that modify a polyketide precursor.

The biosynthesis of jerangolid A begins with a precursor molecule, projerangolid, which is the direct product of a polyketide synthase (PKS). researchgate.netresearchgate.net This precursor then undergoes a series of post-PKS modifications, or tailoring steps, to yield the final active compounds. researchgate.net One of the key enzymes in this late-stage modification is the S-adenosyl-l-methionine (SAM)-dependent O-methyltransferase, JerF. researchgate.netnih.gov

O-methyltransferase JerF: This enzyme is responsible for transforming the polyketide synthase product, projerangolid, into the intermediate jerangolid E. researchgate.net JerF is the first known enzyme to catalyze the formation of a non-aromatic, cyclic methylenolether from a ketone. nih.govresearchgate.net This transformation is a crucial step, as the methylenolether motif introduced by JerF is essential for subsequent oxidative reactions in the pathway. researchgate.net Studies involving the overexpression of JerF in E. coli and its use in bioconversion experiments have demonstrated its broad substrate tolerance and high regioselectivity, making it a valuable enzyme for potential applications in chemoenzymatic synthesis. nih.govresearchgate.net

The following table details the function of the JerF enzyme in the jerangolid biosynthetic pathway.

EnzymeSubstrate (Precursor)ProductFunction in Pathway
O-methyltransferase JerFProjerangolid (a 2,4-pyrandione) researchgate.netrsc.orgJerangolid E (a 4-methoxy-5,6-dihydro-2H-pyran-2-one) researchgate.netrsc.orgCatalyzes the formation of a cyclic methylenolether nih.govresearchgate.net

Integration of this compound Moieties into Polyketide Biosynthesis

The carbon backbone of natural products like jerangolid is assembled by large, multi-domain enzymes called polyketide synthases (PKSs). researchgate.netwikipedia.org These enzymatic assembly lines are responsible for the iterative condensation of simple acyl-CoA starter and extender units, such as acetate (B1210297) and propionate (B1217596), to build the complex polyketide chain. researchgate.netnih.gov

The jerangolid backbone is formed by a type I polyketide synthase. researchgate.net The PKS architecture reveals several non-canonical steps, including the formation of the pyran ring structure. researchgate.net Gene cluster analysis and knockout studies suggest that the pyranone ring cyclization occurs in module 7 of the PKS assembly line. researchgate.net This intramolecular reaction happens on the PKS-bound intermediate before the full-length polyketide chain, projerangolid, is released. researchgate.net The diversification of polyketides occurs at multiple stages, including primary cyclization events like the formation of the pyranone ring, which are programmed into the PKS machinery. nih.gov The PKS product, projerangolid, which contains the sensitive 2,4-pyrandione moiety, is then released and further modified by tailoring enzymes like JerF to produce the final jerangolid structures. researchgate.netrsc.org

Key steps in the integration of the pyranone moiety are outlined below.

StepDescriptionEnzymatic Machinery
Chain Assembly The linear polyketide chain is assembled from acetate and propionate units. researchgate.netType I Polyketide Synthase (PKS) researchgate.net
Pyranone Cyclization An intramolecular reaction on a PKS-bound intermediate forms the pyranone ring. researchgate.netPKS Module 7 researchgate.net
Product Release The completed polyketide, projerangolid, containing the 2,4-pyrandione moiety, is released from the PKS. researchgate.netThioesterase (TE) domain (typical for PKS termination) wikipedia.org
Post-PKS Modification The released projerangolid is modified by tailoring enzymes. researchgate.netresearchgate.netO-methyltransferase JerF, Rieske FeS-cluster proteins researchgate.net

Future Research Directions and Emerging Challenges for Dihydro 2h Pyran 2,4 3h Dione

Development of Novel and Efficient Synthetic Methodologies

The development of novel and efficient synthetic methodologies for constructing the dihydro-2H-pyran-2,4(3H)-dione core and its derivatives is crucial for facilitating further research and drug discovery. Traditional methods are being supplemented and replaced by innovative approaches that offer improved yields, reduced reaction times, and greater molecular diversity.

Recent advancements have focused on organocatalysis, particularly using N-heterocyclic carbenes (NHCs), which have proven effective in catalyzing various annulation reactions to produce dihydropyranone structures. mdpi.com For instance, NHC-catalyzed [4+2] and [3+3] cycloaddition reactions provide versatile pathways to this scaffold. mdpi.com Additionally, metal-catalyzed reactions, such as those employing ruthenium complexes, have been shown to efficiently generate highly substituted dihydropyranones. mdpi.com

Microwave-assisted organic synthesis has also emerged as a powerful tool, offering a green and rapid method for producing pyran-2,4-dione scaffolds. jyu.firesearchgate.net This technique often leads to higher yields in shorter reaction times compared to conventional heating methods. nih.gov Furthermore, multicomponent reactions (MCRs) are gaining attention for their ability to construct complex molecules in a single step from simple starting materials, enhancing synthetic efficiency. nih.govacs.org The use of sustainable catalysts, such as magnetic nanoparticles, in these MCRs further contributes to the development of environmentally friendly synthetic routes. nih.gov

Table 1: Comparison of Novel Synthetic Methodologies for this compound and its Derivatives

MethodologyCatalyst/ConditionsKey AdvantagesReference
N-Heterocyclic Carbene (NHC) CatalysisImidazolium saltsHigh stereoselectivity, versatile for cycloadditions mdpi.com
Metal CatalysisRuthenium complexesHigh yields for substituted derivatives mdpi.com
Microwave-Assisted SynthesisMicrowave irradiationRapid, high yields, green approach jyu.firesearchgate.netnih.gov
Multicomponent Reactions (MCRs)Sustainable catalysts (e.g., magnetic nanoparticles)High efficiency, atom economy, green synthesis nih.govacs.org

Discovery of Undiscovered Biological Activities and Pharmacological Targets

While derivatives of this compound are known to possess antimicrobial and anticancer properties, there is significant potential to uncover novel biological activities and identify new pharmacological targets. The structural versatility of this scaffold allows for the generation of large libraries of compounds for high-throughput screening against a wide range of biological targets.

Future research could focus on exploring the potential of these compounds in therapeutic areas such as neurodegenerative diseases, inflammation, and metabolic disorders. For example, some pyran-based compounds have been investigated as potential agents for treating Alzheimer's disease. pensoft.net The electrophilic nature of the dicarbonyl functionality suggests that these molecules could act as inhibitors for a variety of enzymes, a hypothesis that warrants further investigation.

Identifying the specific molecular targets of these compounds is a critical step in understanding their mechanism of action and for the development of more selective drugs. Techniques such as chemical proteomics and affinity-based protein profiling could be employed to identify the protein binding partners of bioactive this compound derivatives. The discovery of novel inhibitors for enzymes such as PARP-1/2 from other dione-containing scaffolds suggests that similar pyran derivatives could also be explored for such activities. nih.govresearchgate.net

In-depth Mechanistic Understanding of this compound Reactivity and Biological Action

A thorough understanding of the chemical reactivity and the mechanism of biological action of this compound is fundamental for the rational design of new therapeutic agents. The reactivity of this scaffold is largely governed by the two electrophilic carbonyl groups, which are susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis for creating a diverse range of heterocyclic compounds through condensation reactions and cyclization processes.

Mechanistic studies on the biological action of these compounds are still in their early stages. It is hypothesized that their biological effects may be due to their ability to interact with and potentially inhibit the function of key cellular enzymes and receptors. For instance, their anticancer properties might stem from interference with cellular processes vital for cancer cell survival.

Future research should aim to elucidate the precise molecular mechanisms by which these compounds exert their biological effects. This could involve detailed kinetic studies with purified enzymes, structural biology studies to determine the binding modes of these compounds to their targets, and cell-based assays to probe their effects on specific signaling pathways.

Advanced Computational Design and Optimization of this compound-Based Drugs

Advanced computational techniques are playing an increasingly important role in modern drug discovery and can be effectively applied to the design and optimization of this compound-based drugs. In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can provide valuable insights into the interactions between these compounds and their biological targets, guiding the design of more potent and selective analogs. mdpi.comnih.govsemanticscholar.orgmdpi.com

Molecular docking studies can be used to predict the binding modes of this compound derivatives within the active sites of target proteins, helping to rationalize observed structure-activity relationships (SAR) and to design new compounds with improved binding affinities. nih.govsemanticscholar.orgmdpi.com 2D and 3D-QSAR models can be developed to correlate the structural features of these compounds with their biological activities, enabling the prediction of the activity of virtual compounds and prioritizing them for synthesis. nih.govnih.gov

MD simulations can provide a dynamic view of the ligand-receptor interactions, assessing the stability of the complex and identifying key interactions that contribute to binding. mdpi.comnih.gov Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of these molecules, further aiding in the design of optimized derivatives. mdpi.com

Table 2: Application of Computational Methods in the Design of Dione-Containing Heterocyclic Drugs

Computational MethodApplicationPotential OutcomeReference
Molecular DockingPredict binding modes and affinitiesIdentify key interactions with target, guide lead optimization nih.govsemanticscholar.orgmdpi.com
QSARCorrelate structure with biological activityPredict activity of new derivatives, prioritize synthesis nih.govnih.gov
Molecular Dynamics (MD)Assess stability of ligand-protein complexesUnderstand dynamic interactions and binding stability mdpi.comnih.gov
DFT CalculationsAnalyze electronic properties and reactivityOptimize molecular structure for improved activity mdpi.com

Synthesis of More Potent and Selective this compound Derivatives

A major challenge in drug development is to enhance the potency and selectivity of lead compounds. For this compound, this involves the strategic modification of the core structure to improve its interaction with the desired biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies are essential in this regard, providing valuable information on how different substituents on the pyran-dione ring influence biological activity. nih.govmdpi.com

The introduction of various functional groups at different positions of the this compound scaffold can significantly alter its physicochemical properties and biological activity. For example, halogenation has been shown to enhance the binding affinity and pharmacokinetic profile of some heterocyclic compounds. The synthesis of a diverse library of derivatives with systematic variations in their substitution patterns is a key strategy for identifying compounds with improved potency and selectivity. nih.govmdpi.com

The development of enantioselective synthetic methods is also crucial, as different stereoisomers of a chiral drug can have significantly different pharmacological activities. nih.gov The synthesis of chirally pure this compound derivatives will allow for a more precise evaluation of their biological activities and the identification of the most active enantiomer.

Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green and sustainable chemistry are becoming increasingly important in chemical synthesis, with a focus on reducing the environmental impact of chemical processes. The exploration of such approaches for the synthesis of this compound and its derivatives is an important future research direction.

This includes the use of environmentally benign solvents, such as water or ethanol (B145695), in synthetic procedures. acs.orgfrontiersin.org The development and application of reusable and sustainable catalysts, such as nanocatalysts and organocatalysts, can also contribute to greener synthetic routes. nih.govacs.orgacs.org Microwave-assisted synthesis, as mentioned earlier, is another green chemistry approach that can significantly reduce reaction times and energy consumption. jyu.firesearchgate.netnih.govgsconlinepress.comnih.gov

Furthermore, the use of renewable starting materials and the development of atom-economical reactions, such as multicomponent reactions, are key aspects of sustainable synthesis. nih.govacs.org By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.

Q & A

Q. What are the established synthetic routes for dihydro-2H-pyran-2,4(3H)-dione?

A practical four-step synthesis starting from α-ketoglutaric acid yields this compound with an overall yield of 31%. Key steps include cyclization under acidic conditions and subsequent purification via distillation or crystallization . Alternative routes involve oxidation of substituted dihydropyrans using reagents like potassium permanganate or chromium trioxide, though yields vary based on reaction optimization .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ring structure and substituent positions. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography can resolve conformational ambiguities in derivatives, as demonstrated in studies of substituted analogs .

Q. What are the common chemical transformations of this compound?

this compound undergoes oxidation, reduction, and nucleophilic substitution. For example:

  • Oxidation : Produces hydroxylated derivatives (e.g., 5-hydroxy-6-methyl-2H-pyran-3,4-dione) using mild oxidants .
  • Reduction : Sodium borohydride selectively reduces ketone groups to alcohols .
  • Substitution : Amines or thiols replace reactive hydrogens under basic conditions, enabling functionalization .

Advanced Research Questions

Q. How do substituents influence the reactivity and electronic properties of this compound derivatives?

Substituents like methyl groups (e.g., 6,6-dimethylthis compound) alter steric and electronic profiles. Computational studies show that electron-withdrawing groups lower LUMO energy, enhancing electrophilicity and reactivity in cycloaddition reactions . Experimental data reveal that bulky substituents reduce reaction rates in nucleophilic substitutions due to steric hindrance .

Q. What mechanistic insights can DFT calculations provide for this compound?

Frontier Molecular Orbital (FMO) analysis reveals intramolecular charge transfer (ICT) between the pyran-dione core and substituents. For example, HOMO-LUMO gaps (3.48–3.56 eV) correlate with stability and reactivity trends, where smaller gaps indicate higher electrophilicity . Transition state modeling further explains regioselectivity in oxidation and reduction pathways .

Q. How can multi-component reactions (MCRs) be leveraged to synthesize complex dihydro-2H-pyran derivatives?

Four-component reactions involving arylamines, acetylenedicarboxylates, aldehydes, and cyclic diketones yield structurally diverse 3,4-dihydropyran derivatives. The selectivity between pyran and pyridinone products depends on solvent polarity and catalyst choice (e.g., Lewis acids like ZnCl₂) .

Q. How are discrepancies in reported reaction yields resolved for this compound synthesis?

Contradictions often arise from variations in catalysts, temperature, or purification methods. For instance, using α-ketoglutaric acid as a precursor requires strict pH control during cyclization to avoid byproducts . Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., reaction time, solvent) to improve reproducibility .

Q. What biological activities are associated with functionalized this compound derivatives?

Derivatives like 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione exhibit potential as enzyme inhibitors or antimicrobial agents. Computational docking studies suggest interactions with biological targets (e.g., kinases) via hydrogen bonding and hydrophobic interactions .

Methodological Guidance

Q. What precautions are necessary when handling this compound in the laboratory?

The compound is hygroscopic and may decompose under humid conditions. Use inert atmosphere techniques (e.g., nitrogen glovebox) for moisture-sensitive reactions. Safety protocols include wearing PPE (gloves, goggles) and ensuring proper ventilation due to potential respiratory irritation .

Q. How can researchers validate the purity of synthesized derivatives?

Combine chromatographic (HPLC, TLC) and spectroscopic (NMR, IR) methods. For chiral derivatives, enantiomeric excess can be determined via chiral HPLC or polarimetry. Quantitative analysis using GC-MS is recommended for volatile analogs .

Retrosynthesis Analysis

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Dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 2
Dihydro-2H-pyran-2,4(3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.